Naphthalen-1-yl 2-methoxy-4,5-dimethylbenzenesulfonate
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Overview
Description
Naphthalen-1-yl 2-methoxy-4,5-dimethylbenzenesulfonate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a methoxy group and dimethylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2-methoxy-4,5-dimethylbenzenesulfonate typically involves the reaction of naphthalene derivatives with sulfonating agents. One common method is the sulfonation of naphthalene with sulfur trioxide or chlorosulfonic acid, followed by the introduction of methoxy and dimethyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods ensure consistent product quality and efficient use of raw materials. The industrial synthesis may also incorporate purification steps such as crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 2-methoxy-4,5-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalen-1-yl 2-methoxy-4,5-dimethylbenzenesulfonamide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfone derivatives, amides, and substituted naphthalene compounds, each with distinct chemical and physical properties.
Scientific Research Applications
Naphthalen-1-yl 2-methoxy-4,5-dimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a catalyst in certain reactions.
Biology: The compound serves as a fluorescent probe for studying biological systems and molecular interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Naphthalen-1-yl 2-methoxy-4,5-dimethylbenzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonate group can form strong ionic bonds with positively charged sites on proteins, influencing their activity and function. Additionally, the methoxy and dimethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Another naphthalene derivative with sulfonic acid functionality.
2-Methoxy-1-naphthaldehyde: Contains a methoxy group on the naphthalene ring.
4,5-Dimethyl-2-nitrobenzenesulfonic acid: Similar sulfonate structure with nitro substitution.
Uniqueness
Naphthalen-1-yl 2-methoxy-4,5-dimethylbenzenesulfonate is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other naphthalene derivatives.
Properties
IUPAC Name |
naphthalen-1-yl 2-methoxy-4,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4S/c1-13-11-18(22-3)19(12-14(13)2)24(20,21)23-17-10-6-8-15-7-4-5-9-16(15)17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSZUKUZLMZVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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